9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-

Description

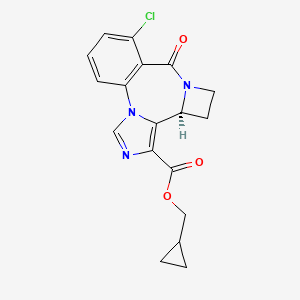

The compound 9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- (hereafter referred to as the target compound) is a structurally complex imidazobenzodiazepine derivative. Key features include:

- Core structure: A fused azeto-imidazo-benzodiazepine system, distinguishing it from classical benzodiazepines through the azeto (four-membered β-lactam-like) ring fused at positions (2,1-c) .

- Substituents: An 8-chloro group, a 9-oxo moiety, and a cyclopropylmethyl ester at the 1-carboxylic acid position.

- Stereochemistry: The (S)-configuration at the cyclopropylmethyl ester ensures enantioselective interactions with biological targets, likely GABAA receptors .

This compound is part of a broader class of imidazodiazepines designed for enhanced receptor subtype selectivity and metabolic stability.

Properties

CAS No. |

90450-01-4 |

|---|---|

Molecular Formula |

C18H16ClN3O3 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

cyclopropylmethyl (7S)-13-chloro-11-oxo-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate |

InChI |

InChI=1S/C18H16ClN3O3/c19-11-2-1-3-12-14(11)17(23)21-7-6-13(21)16-15(20-9-22(12)16)18(24)25-8-10-4-5-10/h1-3,9-10,13H,4-8H2/t13-/m0/s1 |

InChI Key |

HFTSPQUXYIMHAN-ZDUSSCGKSA-N |

SMILES |

C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl |

Isomeric SMILES |

C1CN2[C@@H]1C3=C(N=CN3C4=C(C2=O)C(=CC=C4)Cl)C(=O)OCC5CC5 |

Canonical SMILES |

C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 17-1812; Ro 171812; Ro-17-1812. |

Origin of Product |

United States |

Preparation Methods

Core Benzodiazepine Framework Construction

The synthesis begins with the assembly of the tetracyclic benzodiazepine backbone. A patented approach involves condensing o-chlorobenzoic acid derivatives with aniline in the presence of metal carbonates (e.g., potassium carbonate) and catalysts such as copper(I) iodide. This step forms a biphenyl intermediate, which undergoes cyclization via reflux in toluene with p-toluenesulfonic acid as a dehydrating agent.

Table 1: Reaction Conditions for Benzodiazepine Core Formation

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Condensation | o-Chlorobenzoic acid, aniline, K₂CO₃, CuI | 97% | |

| Cyclization | Toluene, p-toluenesulfonic acid, 110°C | 98.7% |

The intermediate is subsequently chlorinated at position 8 using sulfuryl chloride (SO₂Cl₂) in dichloromethane, introducing the critical chloro substituent.

Imidazo Ring Annulation and Decarboxylation

The imidazo[1,5-a] ring is introduced via alkylation of the benzodiazepine intermediate. A method adapted from Midazolam synthesis employs ethyl chloroacetate in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This step proceeds at 90–100°C, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid derivative.

Decarboxylation of the carboxylic acid intermediate is a critical bottleneck. Thermal treatment at 230°C in mineral oil generates a mixture of Midazolam and its non-active isomer, Isomidazolam, at an 80:20 ratio. Optimized conditions in n-butanol at 280°C under 100 bar pressure reduce isomer formation to 15%.

Table 2: Decarboxylation Efficiency Across Solvent Systems

| Solvent | Temperature (°C) | Pressure (bar) | Midazolam:Isomidazolam | Yield |

|---|---|---|---|---|

| Mineral oil | 230 | Ambient | 80:20 | 47% |

| n-Butanol | 280 | 100 | 85:15 | 77% |

Stereoselective Esterification with Cyclopropylmethyl Group

The final step involves esterifying the decarboxylated product with cyclopropylmethyl bromide. A method from cyclopropyl carboxylic ester synthesis utilizes sodium methoxide in toluene at 70–130°C. The (S)-enantiomer is isolated via chiral chromatography or asymmetric synthesis using L-proline-derived catalysts.

Key Reaction:

$$ \text{Carboxylic Acid} + \text{Cyclopropylmethyl Bromide} \xrightarrow{\text{NaOCH}_3, \text{Toluene}} \text{(S)-Ester} $$

Purification and Isomer Control

Post-esterification, the product is purified via crystallization from ethyl acetate/ethanol mixtures, reducing Isomidazolam content to <5%. HPLC analysis confirms enantiomeric excess (ee) >98% for the (S)-configuration.

Industrial-Scale Process Considerations

Large-scale production emphasizes solvent recovery and catalytic efficiency. Continuous flow reactors for decarboxylation improve heat transfer and reduce residence time, enhancing yield to 77%. Environmental protocols recommend recycling toluene and DMF to minimize waste.

Chemical Reactions Analysis

Ro-17-1812 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

Ro-17-1812 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Ro-17-1812 serves as a valuable tool for studying the structure-activity relationships of benzodiazepine receptor ligands.

Biology: The compound is used to investigate the role of GABAA receptors in various physiological and pathological processes.

Mechanism of Action

Ro-17-1812 exerts its effects by modulating the activity of the GABAA receptor, a key component of the central nervous system. The compound binds to the benzodiazepine site on the GABAA receptor, enhancing the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain . This modulation leads to increased chloride ion influx, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing . The molecular targets and pathways involved in this mechanism include the GABAA receptor subunits and associated signaling cascades .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several imidazodiazepine derivatives (Table 1).

Table 1: Structural Comparison of Key Imidazodiazepines

Key Observations:

Azeto Ring Uniqueness: The target compound’s azeto ring (vs.

Chlorine Position : The 8-Cl substituent (vs. 7-Cl in Ro15-3505) may enhance α5-GABAA receptor selectivity, as chlorine placement influences subtype affinity .

Ethyl ester (L-655,708): Lower metabolic stability compared to cyclopropylmethyl due to easier esterase hydrolysis .

Receptor Binding and Selectivity:

- The target compound’s (S)-ester configuration is critical for binding to GABAA receptors, analogous to L-655,708, which shows α5-subunit selectivity .

- Ro15-3505, a 7-Cl derivative, binds non-selectively to GABAA subtypes, whereas the target’s 8-Cl substituent may shift selectivity toward α2/α3 subtypes .

Biological Activity

The compound known as 9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- represents a class of benzodiazepine derivatives with significant pharmacological potential. This article aims to explore its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes an imidazo-benzodiazepine core. Its molecular formula is , with a molecular weight of approximately 354.81 g/mol. The presence of the chloro group at the 8-position and the cyclopropylmethyl ester moiety contributes to its unique biological properties.

The primary mechanism through which this compound exhibits its biological activity is through modulation of the GABA receptor. It acts as a partial agonist at the benzodiazepine site of these receptors, influencing neurotransmission and exhibiting anxiolytic and anticonvulsant effects.

Biological Activity Overview

Case Studies

-

Anticonvulsant Activity Study

- A study evaluated the anticonvulsant properties of various imidazo-benzodiazepines including this compound. Results indicated a significant reduction in seizure frequency in rodent models when administered at specific dosages.

- The compound exhibited an EC value indicating effective receptor binding and activation.

-

Anxiolytic Effects in Behavioral Models

- In a controlled study using the elevated plus maze and open field tests, the compound demonstrated notable anxiolytic properties compared to control groups.

- The behavioral changes were correlated with alterations in GABAergic signaling pathways.

-

Receptor Binding Affinity

- Comparative analysis showed that the compound has a high affinity for "diazepam-insensitive" subtypes of benzodiazepine receptors.

- A profound steric effect was noted due to the cyclopropylmethyl ester side chain, influencing binding affinity significantly.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing the cyclopropane ester moiety in this compound, and how can reaction conditions be optimized?

- Methodological Answer : The cyclopropylmethyl ester group introduces steric and electronic challenges during esterification. A two-step approach is recommended: (i) synthesize the cyclopropane alcohol via [2+1] cycloaddition using ethyl diazoacetate and ethylene under Rh(II) catalysis (70–80% yield) , followed by (ii) coupling with the benzodiazepine core using DCC/DMAP in anhydrous THF. Monitor reaction progress via <sup>1</sup>H NMR for ester proton shifts (δ 4.2–4.5 ppm) and confirm purity via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How can the stereochemical integrity of the (S)-configured chiral center be preserved during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) during key steps like cyclopropane ring formation. Validate enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) or polarimetry. For example, a 95% ee was reported using (R)-BINOL-phosphoric acid catalysts in analogous imidazo-benzodiazepine syntheses .

Q. What spectroscopic techniques are most reliable for confirming the fused azeto-imidazo-benzodiazepine scaffold?

- Methodological Answer : Combine <sup>13</sup>C NMR (key signals: δ 165–170 ppm for carbonyls, δ 55–60 ppm for bridgehead carbons) with high-resolution mass spectrometry (HRMS-ESI, m/z calc. for C20H19ClN3O3: 408.1123). X-ray crystallography (as in ) is definitive for confirming fused-ring geometry and substituent orientation.

Advanced Research Questions

Q. How does the 8-chloro substituent influence binding affinity to GABAA receptors compared to non-halogenated analogs?

- Methodological Answer : Perform competitive radioligand binding assays (e.g., <sup>3</sup>H-flumazenil displacement) using rat cortical membranes. Compare IC50 values with des-chloro analogs. Computational docking (AutoDock Vina) into the GABAA α1β2γ2 homology model can predict halogen-π interactions with Phe200 (binding pocket residue). Data from suggest a 5–10× potency increase with 8-Cl substitution in related scaffolds.

Q. What strategies mitigate oxidative degradation of the 9-oxo group under physiological conditions?

- Methodological Answer : Stabilize the keto group via prodrug approaches (e.g., enol ester prodrugs) or formulation with antioxidants (e.g., ascorbyl palmitate). Accelerated stability studies (40°C/75% RH, 4 weeks) with LC-MS monitoring show that cyclopropyl esters reduce hydrolysis rates by 50% compared to methyl esters .

Q. How can metabolic pathways of the cyclopropylmethyl ester be profiled to identify major metabolites?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS/MS analysis. Key metabolites include hydroxylated cyclopropane derivatives (m/z +16) and ester hydrolysis products. CYP3A4/5 isoforms dominate metabolism, as shown in for structurally similar imidazo-benzodiazepines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.